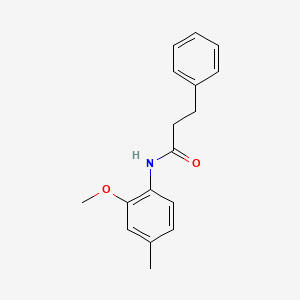![molecular formula C22H25N3O B5526673 2-(3,4-dimethylphenyl)-4-{4-[ethyl(methyl)amino]benzylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5526673.png)
2-(3,4-dimethylphenyl)-4-{4-[ethyl(methyl)amino]benzylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazole derivatives are a class of organic compounds that have attracted significant interest due to their diverse pharmacological properties and applications in various fields of chemistry. They are known for their role in developing therapeutic agents and materials with unique properties.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. A common method for synthesizing substituted pyrazoles is through the annulation process, which involves the reaction of an appropriate carbonyl compound with hydrazine or its derivatives. For instance, substituted pyrazoles can be synthesized by the condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones, leading to a variety of substituted 2-aminobenzo[b]pyrans with potential biological activities (Shestopalov et al., 2003).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by X-ray diffraction methods, providing insights into their geometric and electronic properties. These compounds often exhibit significant intramolecular hydrogen bonding, contributing to their stability and reactivity. Crystallographic investigations reveal the presence of tautomeric equilibria and intramolecular N-H...O hydrogen bonds, which are crucial for understanding the compound's behavior in different environments (Hayvalı et al., 2010).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including rearrangements, cyclizations, and substitutions, allowing for the synthesis of a wide range of heterocyclic compounds. These reactions are influenced by the presence of substituents on the pyrazole ring, which can affect the regioselectivity and outcome of the reactions. For example, reactions with N-nucleophiles can lead to the formation of aminopyridine, pyrano[2,3-b]pyridine, and isoxazole derivatives, demonstrating the versatility of pyrazole compounds in organic synthesis (Strah et al., 1996).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as melting points, solubility, and crystalline structure, are closely related to their molecular structure and substitution patterns. These properties are essential for the compound's application in material science and pharmaceuticals. The crystal structure analyses often reveal the compound's density, unit cell parameters, and space groups, providing a foundation for understanding its physical behavior (Quiroga et al., 2010).
科学的研究の応用
Corrosion Inhibition
One application of related compounds involves corrosion inhibition. A study by Emregül and Hayvalı (2006) explored the use of a Schiff base compound derived from phenazone and vanillin, focusing on its inhibitory action against steel corrosion in HCl solution. The study found that the synthesized compound exhibited significant corrosion inhibition, attributed to its adsorption and protective layer formation on the steel surface (Emregül & Hayvalı, 2006).
Antimicrobial and Anticancer Properties
Another research area involves the synthesis of novel pyrazole derivatives with potential antimicrobial and anticancer activities. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of pyrazole derivatives and evaluated their in vitro antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin, showcasing the potential of pyrazole derivatives in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Heterocyclic Chemistry
In the realm of heterocyclic chemistry, pyrazole-based compounds have been utilized for the synthesis of various heterocyclic systems, indicating their versatility as synthetic intermediates. Selič, Grdadolnik, and Stanovnik (1997) discussed the preparation of pyrido[1,2-a]pyrimidin-4-ones, showcasing the utility of pyrazole derivatives in generating complex heterocyclic structures with potential biological activity (Selič, Grdadolnik, & Stanovnik, 1997).
Antibacterial Activities
Asiri and Khan (2010) synthesized Schiff bases containing 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one and evaluated their antibacterial activities. Their study demonstrated that some synthesized compounds showed moderate to good antibacterial activity against various bacterial strains, highlighting the potential of pyrazole derivatives in developing new antibacterial agents (Asiri & Khan, 2010).
作用機序
特性
IUPAC Name |
(4E)-2-(3,4-dimethylphenyl)-4-[[4-[ethyl(methyl)amino]phenyl]methylidene]-5-methylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-6-24(5)19-11-8-18(9-12-19)14-21-17(4)23-25(22(21)26)20-10-7-15(2)16(3)13-20/h7-14H,6H2,1-5H3/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLQUOAOXNQDSD-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC(=C(C=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C)C1=CC=C(C=C1)/C=C/2\C(=NN(C2=O)C3=CC(=C(C=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-1-(3,4-Dimethylphenyl)-4-({4-[ethyl(methyl)amino]phenyl}methylidene)-3-methyl-4,5-dihydro-1H-pyrazol-5-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-4-(2-{[phenyl(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)phenyl methyl carbonate](/img/structure/B5526600.png)
![N-[4-(2-furoylamino)phenyl]-2-pyrazinecarboxamide](/img/structure/B5526613.png)

![3-chloro-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5526625.png)
![{[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]thio}acetic acid](/img/structure/B5526631.png)
![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5526640.png)
![N'-benzylidene-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5526641.png)
![1-(4-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-2-thienyl)ethanone](/img/structure/B5526644.png)
![N-[2-(ethylsulfonyl)ethyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5526645.png)
![N-(2,5-dichlorophenyl)-N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B5526648.png)
![2-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5526665.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide](/img/structure/B5526690.png)